
(3-(Cyclobutylmethoxy)phenyl)methanamine
Overview
Description
(3-(Cyclobutylmethoxy)phenyl)methanamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Biological Activity
(3-(Cyclobutylmethoxy)phenyl)methanamine is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its efficacy, mechanisms of action, and potential therapeutic uses.
- Chemical Formula : CHN
- Molecular Weight : 175.25 g/mol
- Structure : The compound features a cyclobutyl group attached to a methoxy-substituted phenyl ring, contributing to its unique pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against various Gram-positive and Gram-negative bacteria. For instance, a derivative of this compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | MIC (μM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.21 |
3g | Candida albicans | 0.83 |
The compound also exhibited antifungal activity against strains of Candida, indicating its broad-spectrum antimicrobial capabilities .
Cytotoxicity and Safety Profile
The cytotoxicity of this compound was evaluated using the MTT assay on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicated that while the compound showed some toxicity, it was significantly lower compared to other tested compounds, suggesting a favorable safety profile for further development .
Table 2: Cytotoxicity Assessment
Cell Line | IC (μM) |
---|---|
HaCat | >50 |
BALB/c 3T3 | >50 |
Molecular docking studies suggest that this compound interacts with key residues in bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication. The compound forms multiple hydrogen bonds with amino acids in the active site, enhancing its binding affinity and thus its antibacterial activity .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond antimicrobial activity. It has been suggested for use in treating conditions such as systemic lupus erythematosus, multiple sclerosis, and various cancers through modulation of immune responses and cellular pathways .
Table 3: Proposed Therapeutic Uses
Condition | Mechanism |
---|---|
Systemic lupus erythematosus | Immune modulation |
Multiple sclerosis | Neuroprotection |
Acute myelogenous leukemia | Antitumor activity |
Metastatic melanoma | Inhibition of tumor growth |
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings. For instance, a study on amine derivatives indicated promising results in managing autoimmune diseases by modulating inflammatory pathways . These findings suggest that further clinical trials could explore the efficacy of this compound in similar contexts.
Scientific Research Applications
Organic Synthesis
(3-(Cyclobutylmethoxy)phenyl)methanamine serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions. This compound can lead to the formation of derivatives that may exhibit enhanced biological activities or novel properties.
Neurotransmitter Modulation
Research indicates that this compound can modulate neurotransmission by interacting with histamine receptors, particularly the H3 receptor. The H3 receptor plays a significant role in regulating neurotransmitter release in the central nervous system, making this compound a potential candidate for treating conditions such as anxiety and depression. Studies have demonstrated its ability to affect neurotransmission patterns through in vitro assays measuring receptor binding affinities .
Anticancer Potential
Preliminary studies have shown that derivatives of this compound exhibit anticancer properties . For example, specific derivatives demonstrated selective inhibition of cancer cell lines, indicating their potential for development as anticancer agents. The following table summarizes the cytotoxic effects observed against MCF-7 breast cancer cells:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound 2g | 2.44 | MCF-7 |
Compound 2d | 29.16 | MCF-7 |
Compound 2a | 62.16 | MCF-7 |
These findings highlight the importance of structural modifications in enhancing biological activity against cancer cells.
Pharmacological Applications
The compound's ability to inhibit CYP2D6 suggests its use in drug development contexts where modulation of drug metabolism is crucial. This characteristic can help predict drug-drug interactions and optimize therapeutic regimens, making it valuable for pharmaceutical applications .
Study on Neurotransmitter Interaction
A study focused on the interaction of this compound with histamine receptors demonstrated effective modulation of receptor activity, leading to changes in neurotransmission patterns. This was assessed through various assays measuring binding affinities and signaling pathways.
Anticancer Activity Assessment
In vitro assays conducted on various cancer cell lines revealed significant cytotoxic effects from specific derivatives of this compound. For instance, one derivative showed an IC50 value of 2.44 µM against MCF-7 cells, indicating strong antiproliferative activity.
Properties
IUPAC Name |
[3-(cyclobutylmethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-7,10H,1,3-4,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXZOCVWPLPAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734893 | |
Record name | 1-[3-(Cyclobutylmethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061650-69-8 | |
Record name | 1-[3-(Cyclobutylmethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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